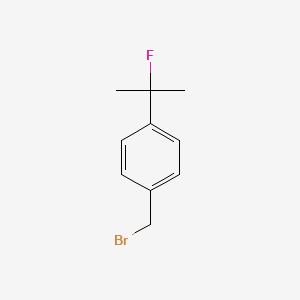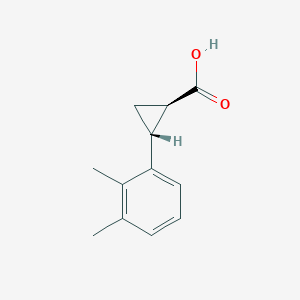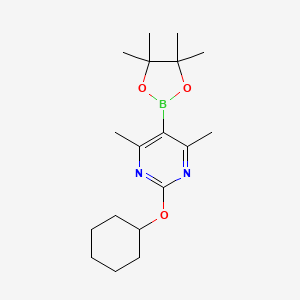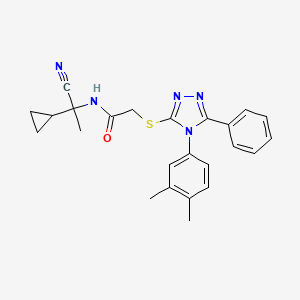![molecular formula C15H15N3O3 B13366664 N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide](/img/structure/B13366664.png)
N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazino group, a carbonyl group, and a furan ring, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide typically involves multiple steps, starting with the preparation of the hydrazino intermediate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include hydrazine derivatives, carbonyl compounds, and furan derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazino group or the carbonyl group, leading to different derivatives.
Substitution: The furan ring and the phenyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl-containing derivatives, while reduction can produce hydrazine or amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research explores its potential as a therapeutic agent or a diagnostic tool.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide exerts its effects involves interactions with specific molecular targets and pathways. The hydrazino group can form covalent bonds with certain biomolecules, altering their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
- N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2-{[2-(1-methylethylidene)hydrazino]carbonyl}phenyl)-2-furamide stands out due to its unique combination of functional groups and its potential for diverse applications. The presence of the furan ring and the hydrazino group provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C15H15N3O3 |
|---|---|
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
N-[2-[(propan-2-ylideneamino)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-10(2)17-18-14(19)11-6-3-4-7-12(11)16-15(20)13-8-5-9-21-13/h3-9H,1-2H3,(H,16,20)(H,18,19) |
Clave InChI |
SJRDBNOSGWPEBM-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)
![N-[5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B13366591.png)
![6-(3-Methoxy-2-naphthyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366601.png)
![3-[3-(1-Naphthylmethoxy)phenyl]acrylamide](/img/structure/B13366609.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B13366611.png)

![3-(1-Benzofuran-2-yl)-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366620.png)



![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366653.png)

![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)piperidin-4-one](/img/structure/B13366661.png)

